Cas no 863612-07-1 (methyl 4-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate)

methyl 4-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate
- methyl 4-[[1-(4-ethoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carbonyl]amino]benzoate
- 863612-07-1
- methyl 4-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate
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- Inchi: 1S/C21H21N3O6/c1-3-30-16-10-8-15(9-11-16)24-19(26)17(12-22-21(24)28)18(25)23-14-6-4-13(5-7-14)20(27)29-2/h4-11,17H,3,12H2,1-2H3,(H,22,28)(H,23,25)
- InChI Key: JQHKCMDXCHDMJK-UHFFFAOYSA-N
- SMILES: O=C1C(C(NC2C=CC(C(=O)OC)=CC=2)=O)CNC(N1C1C=CC(=CC=1)OCC)=O
Computed Properties
- Exact Mass: 411.14303540g/mol
- Monoisotopic Mass: 411.14303540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 653
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 114Ų
methyl 4-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0696-0218-4mg |
methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate |
863612-07-1 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
Life Chemicals | F0696-0218-2μmol |
methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate |
863612-07-1 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
Life Chemicals | F0696-0218-15mg |
methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate |
863612-07-1 | 90%+ | 15mg |
$89.0 | 2023-07-05 | |
Life Chemicals | F0696-0218-50mg |
methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate |
863612-07-1 | 90%+ | 50mg |
$160.0 | 2023-07-05 | |
Life Chemicals | F0696-0218-75mg |
methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate |
863612-07-1 | 90%+ | 75mg |
$208.0 | 2023-07-05 | |
Life Chemicals | F0696-0218-100mg |
methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate |
863612-07-1 | 90%+ | 100mg |
$248.0 | 2023-07-05 | |
Life Chemicals | F0696-0218-10μmol |
methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate |
863612-07-1 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
Life Chemicals | F0696-0218-40mg |
methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate |
863612-07-1 | 90%+ | 40mg |
$140.0 | 2023-07-05 | |
Life Chemicals | F0696-0218-5mg |
methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate |
863612-07-1 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
Life Chemicals | F0696-0218-3mg |
methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate |
863612-07-1 | 90%+ | 3mg |
$63.0 | 2023-07-05 |
methyl 4-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate Related Literature
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
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Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
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Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
Additional information on methyl 4-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate
Methyl 4-3-(4-Ethoxyphenyl)-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidine-5-Amidobenzoate (CAS No. 863612-07-1): A Comprehensive Overview
Methyl 4-3-(4-Ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate (CAS No. 863612-07-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to this compound.
The chemical structure of methyl 4-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate is particularly noteworthy. It consists of a pyrimidine core with multiple functional groups attached, including an ethoxyphenyl substituent and a benzoyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The pyrimidine ring is known for its involvement in various biological processes, including nucleic acid synthesis and protein interactions. The ethoxyphenyl group adds hydrophobicity and aromatic character, which can influence the compound's pharmacokinetic properties and receptor binding affinity.
The synthesis of methyl 4-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate has been reported in several studies. One common approach involves the condensation of an appropriate benzoyl chloride with a substituted urea or thiourea derivative. This reaction typically proceeds under mild conditions and yields the desired product in good yields. Another method involves the cyclization of a suitable precursor through a multistep process that includes substitution reactions and elimination steps. These synthetic routes have been optimized to improve yield and purity, making the compound more accessible for further research and development.
Recent research has focused on the biological activities of methyl 4-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. Additionally, it has been found to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
In vivo studies have further validated these findings. Animal models have shown that administration of methyl 4-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate can significantly reduce inflammation in tissues affected by chronic inflammatory diseases such as arthritis and colitis. Moreover, it has demonstrated efficacy in reducing tumor growth in xenograft models of various cancers, including breast cancer and colon cancer.
The mechanism of action of methyl 4-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate is not yet fully understood but is believed to involve multiple pathways. One proposed mechanism is its ability to inhibit the activation of nuclear factor-kappa B (NF-kB), a key transcription factor involved in inflammation and cancer progression. Another potential mechanism is its interaction with specific protein kinases that regulate cell cycle progression and apoptosis.
Despite its promising therapeutic potential, further research is needed to fully elucidate the pharmacological profile of methyl 4-3-(4-Ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate. Ongoing clinical trials are evaluating its safety and efficacy in human subjects with various inflammatory and cancer conditions. These trials will provide valuable insights into the optimal dosing regimens and potential side effects associated with this compound.
In conclusion, methyl 4-3-(4-Ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amidobenzoate (CAS No. 863612-07-1) represents a promising candidate for the development of novel therapeutic agents targeting inflammatory diseases and cancer. Its unique chemical structure and diverse biological activities make it an attractive molecule for further investigation. As research continues to advance our understanding of this compound's mechanisms of action and therapeutic potential, it holds great promise for improving patient outcomes in various clinical settings.
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